

Technical Guide: Synthesis and Characterization of 6-Chloro-5-methylnicotinaldehyde

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Compound of Interest

Compound Name: 6-Chloro-5-methylnicotinaldehyde

Cat. No.: B067590

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **6-Chloro-5-methylnicotinaldehyde**, a valuable building block in medicinal chemistry and drug discovery. Due to the limited availability of a directly published synthetic protocol, this document outlines a highly probable and referenced synthetic route, the Vilsmeier-Haack reaction, based on established chemical principles for analogous compounds. It also compiles available physical data and predicts spectral characteristics based on related structures.

Compound Identity

Property	Value
IUPAC Name	6-Chloro-5-methylpyridine-3-carbaldehyde
Synonyms	2-Chloro-5-formyl-3-picoline, 2-Chloro-5-formyl-3-methylpyridine
CAS Number	176433-43-5
Molecular Formula	C ₇ H ₆ ClNO
Molecular Weight	155.58 g/mol

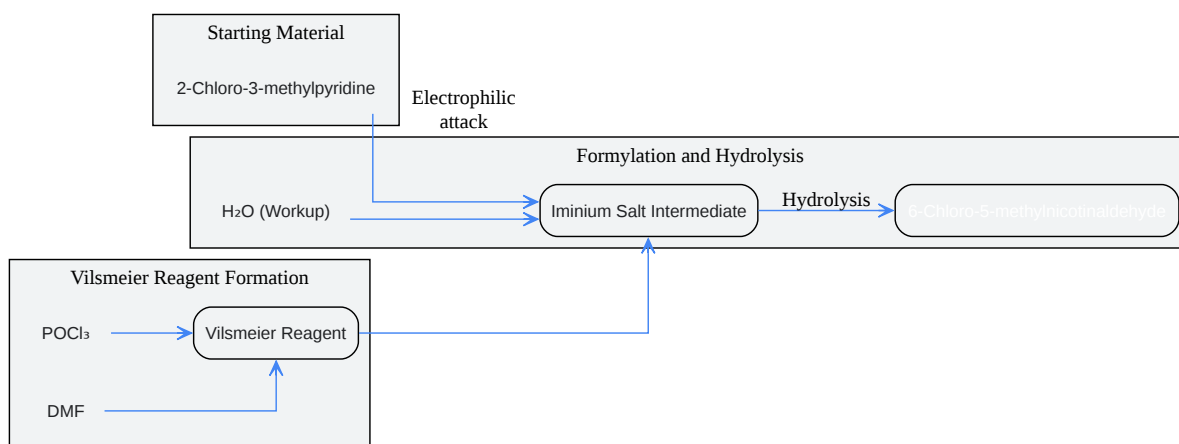
Predicted Physicochemical Properties

Property	Value	Source
Appearance	Solid	Sigma-Aldrich
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.	Inferred from typical organic compounds of similar structure.

Proposed Synthesis: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.^{[1][2][3][4]} The proposed synthesis of **6-Chloro-5-methylnicotinaldehyde** involves the formylation of 2-chloro-3-methylpyridine (also known as 6-chloro-5-methylpyridine).

Reaction Scheme



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Caption: Proposed synthesis of **6-Chloro-5-methylnicotinaldehyde** via Vilsmeier-Haack reaction.

Experimental Protocol (Proposed)

This protocol is a general guideline based on typical Vilsmeier-Haack reaction conditions. Optimization of reaction time, temperature, and stoichiometry may be required.

Materials:

- 2-Chloro-3-methylpyridine (Starting Material)
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl₃)
- Dichloromethane (DCM), anhydrous

- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Ethyl acetate
- Hexanes

Procedure:

- Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath.
- Slowly add phosphorus oxychloride (POCl_3) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C.
- After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the Vilsmeier reagent, a pale-yellow solid, should be observed.
- Formylation: Dissolve 2-chloro-3-methylpyridine (1 equivalent) in anhydrous dichloromethane (DCM).
- Add the solution of 2-chloro-3-methylpyridine dropwise to the prepared Vilsmeier reagent at 0 °C.
- After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Workup and Purification: Once the reaction is complete, cool the mixture to 0 °C.
- Carefully quench the reaction by the slow, dropwise addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic. This step should be performed with caution as it is exothermic and involves gas evolution.
- Extract the aqueous layer with dichloromethane (3 x volume).

- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure **6-Chloro-5-methylnicotinaldehyde**.

Characterization Data (Predicted)

As experimental data for **6-Chloro-5-methylnicotinaldehyde** is not readily available, the following are predicted spectral characteristics based on the analysis of its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR (Predicted)	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Aldehyde Proton	~9.9 - 10.1	Singlet	1H	-CHO
Aromatic Proton (H-2)	~8.6 - 8.8	Singlet	1H	Pyridine Ring
Aromatic Proton (H-4)	~8.0 - 8.2	Singlet	1H	Pyridine Ring
Methyl Protons	~2.4 - 2.6	Singlet	3H	-CH ₃

¹³ C NMR (Predicted)	Chemical Shift (δ, ppm)	Assignment
Carbonyl Carbon	~190 - 192	-CHO
Aromatic Carbon (C-6)	~152 - 154	C-Cl
Aromatic Carbon (C-2)	~150 - 152	Pyridine Ring
Aromatic Carbon (C-4)	~138 - 140	Pyridine Ring
Aromatic Carbon (C-3)	~135 - 137	Pyridine Ring
Aromatic Carbon (C-5)	~130 - 132	C-CH ₃
Methyl Carbon	~18 - 20	-CH ₃

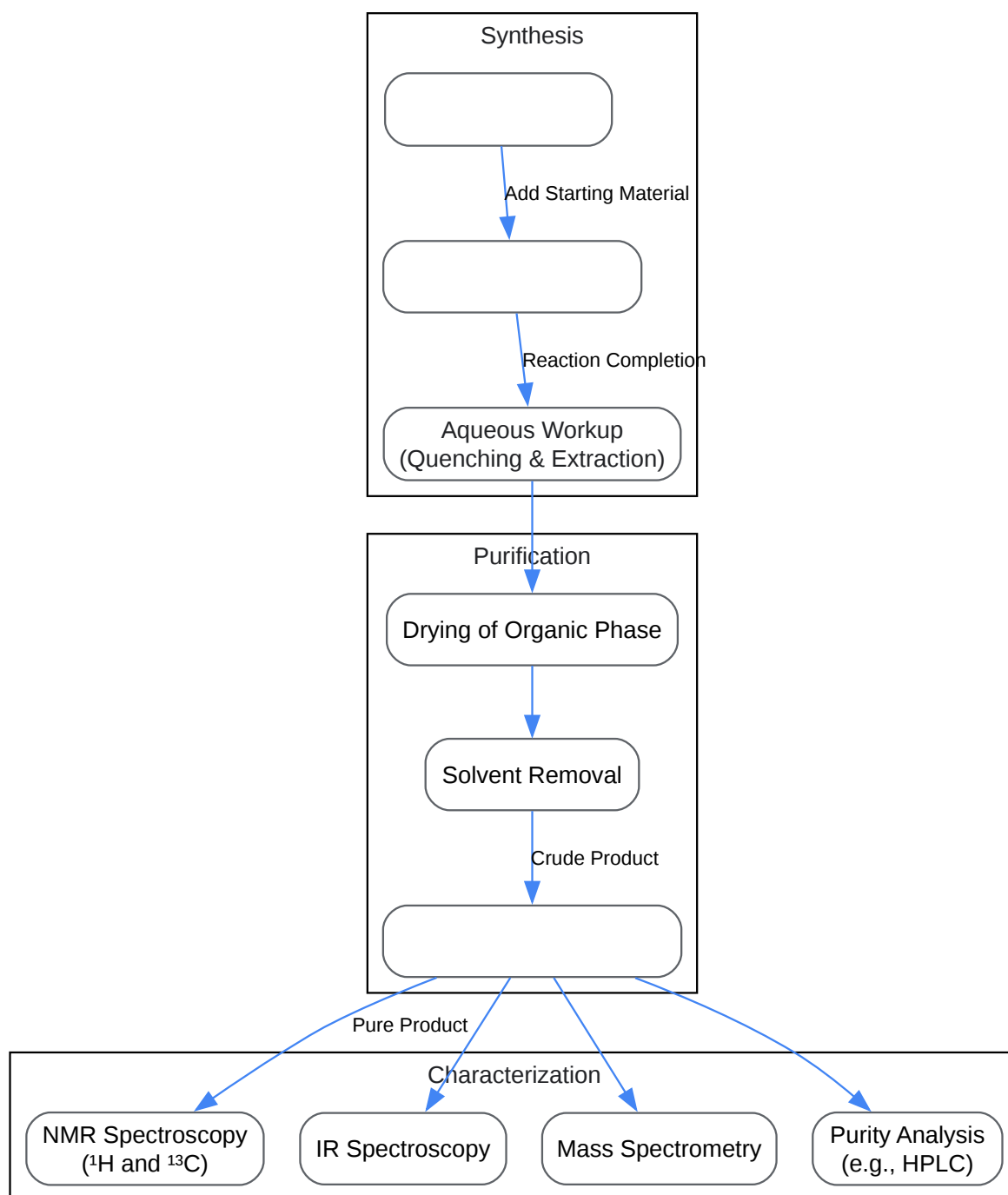
Infrared (IR) Spectroscopy

Predicted IR Absorptions	Wavenumber (cm ⁻¹)	Functional Group
C=O Stretch (Aldehyde)	1690 - 1710	Aldehyde
C-H Stretch (Aldehyde)	2720 - 2820	Aldehyde
C=N and C=C Stretch	1550 - 1600	Pyridine Ring
C-Cl Stretch	700 - 800	Chloro Group
C-H Stretch (Aromatic)	3000 - 3100	Pyridine Ring
C-H Stretch (Aliphatic)	2850 - 2960	Methyl Group

Mass Spectrometry (MS)

Predicted Mass Spectrum	m/z	Fragment
Molecular Ion [M] ⁺	155/157	C ₇ H ₆ ClNO (Isotopic pattern for Cl)
[M-H] ⁺	154/156	Loss of a hydrogen atom
[M-CHO] ⁺	126/128	Loss of the formyl group
[M-Cl] ⁺	120	Loss of the chlorine atom

Experimental Workflow Diagram



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Caption: A logical workflow for the synthesis and characterization of **6-Chloro-5-methylnicotinaldehyde**.

Safety Information

- Hazard Statements: H317 (May cause an allergic skin reaction).
- Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P333 + P313 (If skin irritation or rash occurs: Get medical advice/attention).
- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals. The proposed experimental protocol is based on established chemical literature for similar transformations and has not been independently verified for this specific compound. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a trained chemist.

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References

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